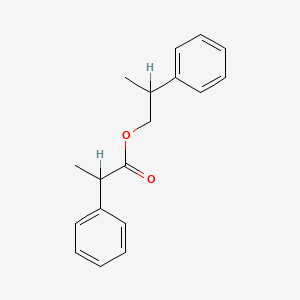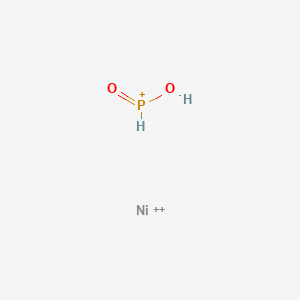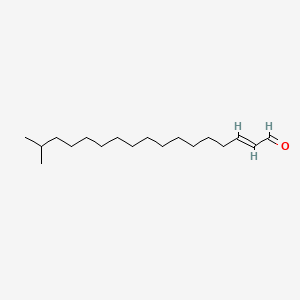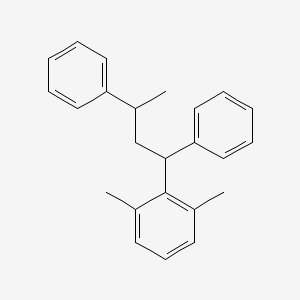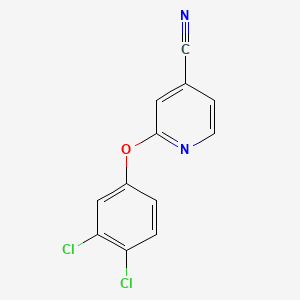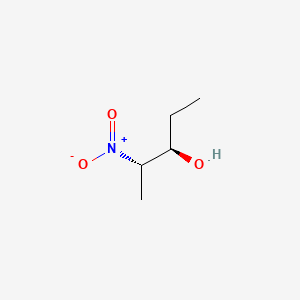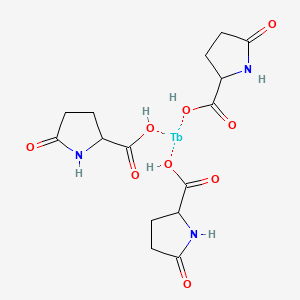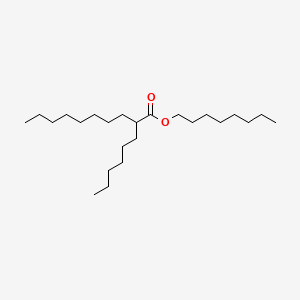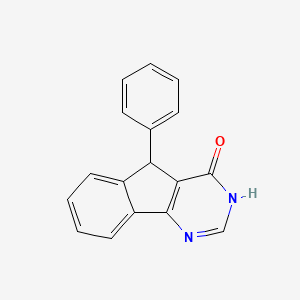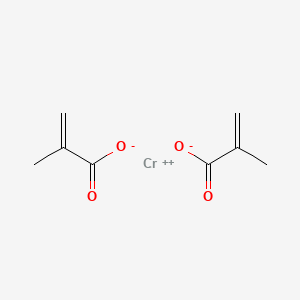
Chromium(2+) methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(2+) methacrylate is a coordination compound where chromium is in the +2 oxidation state, coordinated to methacrylate ligands Methacrylate is the conjugate base of methacrylic acid, a commonly used monomer in the production of polymers
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(2+) methacrylate can be synthesized through the reaction of chromium(2+) salts with methacrylic acid or its derivatives. One common method involves the reaction of chromium(2+) chloride with sodium methacrylate in an aqueous solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation of chromium(2+). The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Chromium(2+) methacrylate undergoes various chemical reactions, including:
Oxidation: Chromium(2+) can be oxidized to chromium(3+) in the presence of oxidizing agents.
Reduction: Chromium(2+) can act as a reducing agent, reducing other compounds while being oxidized to chromium(3+).
Substitution: The methacrylate ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Chromium(3+) methacrylate or other chromium(3+) complexes.
Reduction: Chromium(3+) compounds and reduced products of the reactants.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chromium(2+) methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which chromium(2+) methacrylate exerts its effects depends on the specific application. In catalysis, the chromium center can facilitate various chemical transformations by providing a reactive site for substrate binding and activation. The methacrylate ligands can influence the reactivity and selectivity of the chromium center. In biological systems, this compound may interact with proteins and other biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Chromium(2+) methacrylate can be compared with other chromium(2+) and methacrylate compounds:
Chromium(2+) acetate: Similar coordination chemistry but different reactivity due to the acetate ligands.
Chromium(3+) methacrylate: Higher oxidation state, different redox properties, and potentially different applications.
Methyl methacrylate: A monomer used in polymer production, not a coordination compound but related through the methacrylate ligand.
Properties
CAS No. |
94275-74-8 |
|---|---|
Molecular Formula |
C8H10CrO4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
chromium(2+);2-methylprop-2-enoate |
InChI |
InChI=1S/2C4H6O2.Cr/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
XOYMZNAPYOOFMS-UHFFFAOYSA-L |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




